Cas no 4208-09-7 (amorphigenin)

amorphigenin structure
Productnaam:amorphigenin
amorphigenin Chemische en fysische eigenschappen
Naam en identificatie
-
- amorphigenin
- (2R,6aS,12aS)-2-(3-Hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one; furo[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-[1-(hydroxymethyl)ethenyl]-8,9-dimethoxy-, (2R,6aS,12aS)-
- AKOS030494394
- CHEBI:183897
- 3'-Hydroxyrotenone
- (1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- CHEMBL465552
- 8'-Hydroxyrotenone
- (2r,6as,12as)-2-(3-hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6ah)-one
- SCHEMBL74859
- DTXSID70962267
- Q63396516
- NS00094575
- Rotenone, 8'-hydroxy-
- 2-(3-Hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrofuro[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one
- 4208-09-7
-
- Inchi: InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1
- InChI-sleutel: ZJMLELXRQUXRIU-HBGVWJBISA-N
- LACHT: COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC
Berekende eigenschappen
- Exacte massa: 410.13656
- Monoisotopische massa: 410.13655304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 681
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 83.4Ų
- XLogP3: 2.8
Experimentele eigenschappen
- PSA: 83.45
amorphigenin Gerelateerde literatuur
-
L. Crombie,P. M. Dewick,D. A. Whiting J. Chem. Soc. D 1971 1182
-
2. Biosynthesis of rotenone and amorphigenin. Study of the origins of isopropenyl-substituted dihydrofuran E-rings using isotopically labelled late precursorsPrabha Bhandari,Leslie Crombie,Geoffrey W. Kilbee,Stephen J. Pegg,Geoffrey Proudfoot,John Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 851
-
3. Biosynthesis of rotenoids by Amorpha fruticosa: sequence, specificity, and stereochemistry in the development of the hemiterpenoid segmentLeslie Crombie,Ian Holden,Geoffrey W. Kilbee,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 789
-
4. Biosynthesis of the A/B/C/D-ring system of the rotenoid amorphigenin by Amorpha fruticosa seedlingsPrabha Bhandari,Leslie Crombie,Peter Daniels,Ian Holden,Nicholas Van Bruggen,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 839
-
5. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
4208-09-7 (amorphigenin) Gerelateerde producten
- 83-79-4(Rotenone)
- 2229265-59-0(4-(2-azidoethyl)-2-chloro-1-(trifluoromethyl)benzene)
- 1103844-53-6(2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-)
- 2171862-74-9(3-(5-formyl-2-sulfamoylphenyl)prop-2-ynoic acid)
- 1385694-78-9(4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid)
- 320416-92-0((3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one)
- 2167490-49-3(2,6-dioxa-10-thia-13-azadispiro4.1.5^{7}.3^{5}pentadecane)
- 2241140-83-8(4-fluoro-4-(trifluoromethyl)piperidine hydrochloride)
- 2092803-88-6(4-{3-(bromomethyl)-1,2-oxazol-5-ylsulfonyl}morpholine)
- 2229512-56-3(methyl 4-(1-amino-2-methoxypropan-2-yl)-2-methylbenzoate)
Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk
